Monomethyl Phthalate-d4

説明

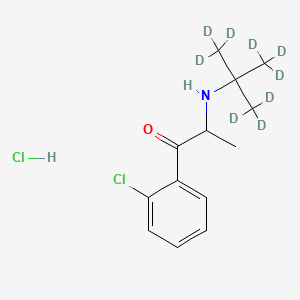

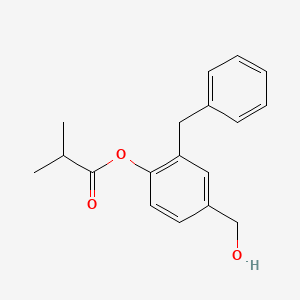

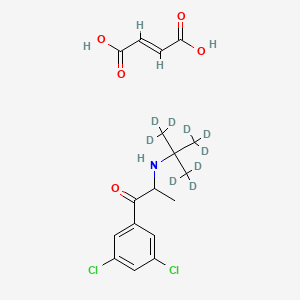

Monomethyl Phthalate-d4, also known as 2-(Methoxycarbonyl)benzoic acid-d4, is a deuterium-labeled analog of Monomethyl Phthalate. This compound is primarily used as a reference standard in analytical chemistry, particularly in the study of phthalate metabolites. The deuterium labeling allows for precise quantification and tracking in various analytical applications.

作用機序

Target of Action

Monomethyl Phthalate-d4 is the deuterium labeled form of Monomethyl Phthalate . Monomethyl Phthalate is a metabolite of phthalates . It acts as a urinary biomarker of phthalates exposure and can be used as a standard for the determination of thyroid cancer and benign nodule .

Mode of Action

It is known that phthalates, including monomethyl phthalate, are metabolized in the body and excreted in urine . The presence of Monomethyl Phthalate in urine can indicate exposure to phthalates .

Biochemical Pathways

Phthalates, including Monomethyl Phthalate, are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is its ability to act as a urinary biomarker of phthalates exposure . This can be used as a standard for the determination of thyroid cancer and benign nodule .

Action Environment

Phthalates, including Monomethyl Phthalate, are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal . The environmental factors, including the presence of microorganisms capable of metabolizing phthalates, can influence the action, efficacy, and stability of this compound .

生化学分析

Biochemical Properties

Monomethyl Phthalate-d4 interacts with various enzymes and proteins in biochemical reactions . It is transformed into monomethyl phthalate and phthalic acid within 24 hours by the esterase enzyme from certain bacteria . The nature of these interactions involves the conversion of this compound into other compounds, indicating its role in metabolic processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . Exposure to this compound can lead to early embryo developmental delay, excessive reactive oxygen species production in early embryos, and depletion of adenosine triphosphate (ATP) synthesis of early embryos . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to disrupt the endocrine system, affecting reproductive health and physical development .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that exposure to this compound can lead to early embryo developmental delay . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher maternal concentrations of this compound were associated with fewer counts of oocyte retrieved and good-quality embryos .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is transformed into monomethyl phthalate and phthalic acid by the esterase enzyme, indicating its role in the metabolism of phthalates .

準備方法

Synthetic Routes and Reaction Conditions: Monomethyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with methanol-d4 (deuterated methanol). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and methanol-d4 into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Monomethyl Phthalate-d4 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and methanol-d4.

Oxidation: This compound can be oxidized to form phthalic acid under strong oxidizing conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and methanol-d4.

Oxidation: Phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Monomethyl Phthalate-d4 is widely used in scientific research, particularly in the following areas:

Analytical Chemistry: As a reference standard for the quantification of phthalate metabolites in environmental and biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Environmental Studies: To monitor and assess human exposure to phthalates through the analysis of wastewater and other environmental samples.

Toxicology: To study the metabolic pathways and toxicological effects of phthalates in biological systems.

Pharmaceutical Research: As a standard for the determination of phthalate exposure in relation to various health conditions, including thyroid cancer and benign nodules.

類似化合物との比較

Monomethyl Phthalate-d4 is similar to other phthalate metabolites such as:

- Monoethyl Phthalate

- Mono-n-butyl Phthalate

- Mono-(2-ethylhexyl) Phthalate

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more accurate and precise analytical measurements compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantification is essential.

特性

IUPAC Name |

2,3,4,5-tetradeuterio-6-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858103 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276197-40-0 | |

| Record name | 2-(Methoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ACETALDEHYDE,[METHYL[2-(METHYLAMINO)ETHYL]AMINO]-](/img/structure/B585987.png)

![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)

![1-Azabicyclo[2.2.1]heptan-3-one,oxime,(E)-(9CI)](/img/new.no-structure.jpg)

![4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride](/img/structure/B585995.png)